molecular formula C11H16NO5P B3032088 Diethyl 3-Nitrobenzylphosphonate CAS No. 104097-04-3

Diethyl 3-Nitrobenzylphosphonate

Cat. No.: B3032088
CAS No.: 104097-04-3
M. Wt: 273.22 g/mol
InChI Key: QNHAEKQJZUMZFT-UHFFFAOYSA-N
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Description

Diethyl 3-Nitrobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆NO₅P and a molecular weight of 273.22 g/mol It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-Nitrobenzylphosphonate typically involves the reaction of 3-nitrobenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. The overall reaction can be represented as follows:

[ \text{3-Nitrobenzyl chloride} + \text{Diethyl phosphite} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-Nitrobenzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phosphonate group can be hydrolyzed to form the corresponding phosphonic acid.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-aminobenzylphosphonate.

    Reduction: Formation of diethyl phosphonic acid.

    Substitution: Formation of substituted benzylphosphonates.

Scientific Research Applications

Diethyl 3-Nitrobenzylphosphonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl 4-nitrobenzylphosphonate
  • Diethyl 2-nitrobenzylphosphonate

Comparison

Diethyl 3-Nitrobenzylphosphonate is unique due to the position of the nitro group on the benzyl ring. This positioning affects its reactivity and biological activity. Compared to Diethyl benzylphosphonate, the nitro group in this compound enhances its antimicrobial properties . The different positions of the nitro group in Diethyl 4-nitrobenzylphosphonate and Diethyl 2-nitrobenzylphosphonate result in variations in their chemical and biological behaviors.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHAEKQJZUMZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546435
Record name Diethyl [(3-nitrophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104097-04-3
Record name Diethyl [(3-nitrophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-nitrobenzyl bromide (648 mg, 3.00 mmol) and triethyl phosphite (0.669 mL, 3.90 mmol) was stirred at 140° C. under nitrogen for 16 h. The excess triethyl phosphite was removed under reduced pressure and the residue purified by chromatography over silica gel eluting with 2% MeOH in dichloromethane to afford diethyl (3-nitrobenzyl)phosphonate, 0.80 g (yield: 98%). 1H-NMR (CD3OD, 400 MHz): δ=1.27 (t, J=6.8 Hz, 6 H), 3.43 (d, J=22.0 Hz, 2 H), 4.08 (q, J=6.8 Hz, 4 H), 7.58 (t, J=8.0 Hz, 1 H), 7.72 (d, J=7.6 Hz, 1 H), 8.15 (d, J=8.4 Hz, 1 H), 8.22 (d, J=2.4 Hz, 1 H). MS (ES+): m/z 273.99 (MH+). HPLC: tR=2.92 min (ZQ3, polar—5 min).
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
0.669 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirring suspension of 1-(bromomethyl)-3-nitrobenzene (46.3 mmol, 10 g) in triethyl phosphite (69.4 mmol, 12.08 mL, 11.54 g) was heated at 100° C. for 4 hours. The reaction mixture was cooled to room temperature and partitioned between water and dichloromethane. The organic layer was separated, dried and concentrated under vacuum. The residue was purified by silica column chromatography (eluent: 0-5% methanol in dichloromethane) to afford the title compound (8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.08 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3-nitrobenzyl bromide (648 mg, 3.00 mmol) and triethyl phosphite (0.669 mL, 3.90 mmol) was stirred at 140° C. under nitrogen for 16 h. The excess triethyl phosphite was removed under reduced pressure and the residue purified by chromatography over silica gel eluting with 2% MeOH in dichloromethane to afford diethyl(3-nitrobenzyl)phosphonate, 0.80 g (yield: 98%). 1H-NMR (CD3OD, 400 MHz): δ=1.27 (t, J=6.8 Hz, 6H), 3.43 (d, J=22.0 Hz, 2H), 4.08 (q, J=6.8 Hz, 4H), 7.58 (t, J=8.0 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 8.15 (d, J=8.4 Hz, 1H), 8.22 (d, J=2.4 Hz, 1H). MS (ES+): m/z 273.99 (MH+). HPLC: tR=2.92 min (ZQ3, polar—5 min).
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
0.669 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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